8-(3,4-dimethylphenoxy)-7-(4-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines phenoxy, methoxyphenyl, and tetrahydropurine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Group: This involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to introduce the methoxyphenyl group.
Formation of the Tetrahydropurine Core: This involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydropurine core.
Final Assembly: The final step involves the coupling of the phenoxy and methoxyphenyl groups with the tetrahydropurine core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It can also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,4-DIMETHYLPHENOXY)-7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 8-(3,4-DIMETHYLPHENOXY)-7-[(4-HYDROXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 8-(3,4-DIMETHYLPHENOXY)-7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-(3,4-dimethylphenoxy)-7-[(4-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O4/c1-14-6-9-18(12-15(14)2)31-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-16-7-10-17(30-5)11-8-16/h6-12H,13H2,1-5H3 |
InChI Key |
CQFOCSJQUTUCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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